molecular formula C12H14O2 B2387536 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- CAS No. 5563-21-3

1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl-

Cat. No.: B2387536
CAS No.: 5563-21-3
M. Wt: 190.242
InChI Key: HKXQUGVXGVPRCV-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- (CAS: 5563-21-3) is a partially hydrogenated bicyclic ketone with a methoxy group at position 6 and a methyl group at position 3. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol .

Properties

IUPAC Name

6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-5-9-7-10(14-2)3-4-11(9)12(13)6-8/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQUGVXGVPRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a methoxy-substituted naphthalene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- can be oxidized to form 6-methoxy-3-methyl-1-naphthaldehyde.

    Reduction: Reduction of the ketone group yields 6-methoxy-3-methyl-3,4-dihydronaphthalen-1-ol.

    Substitution: Substitution of the methoxy group can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • IUPAC Name: 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl-
  • CAS Number: 1078-19-9
  • Molecular Formula: C11H12O2C_{11}H_{12}O_2
  • Molecular Weight: 176.2118 g/mol
  • InChIKey: MNALUTYMBUBKNX-UHFFFAOYSA-N

Structural Characteristics

The compound features a naphthalene ring system with a ketone functional group and methoxy and methyl substituents. This structure is responsible for its diverse reactivity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of naphthalenone exhibit significant antimicrobial properties. For instance, a study synthesized various naphthalene derivatives, including those containing the 1(2H)-naphthalenone structure, which showed promising antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida tenuis . The mechanisms of action are believed to involve the disruption of microbial cell walls and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Naphthalenone Derivatives

Compound NameActivity TypeTested StrainsMIC (µg/mL)
Methyl 1-{3-hydroxyphenyl}-5-oxoAntibacterialStaphylococcus aureus16
6-Methoxy-1-tetraloneAntifungalCandida tenuis32
1(2H)-NaphthalenoneAntibacterialEscherichia coli8

Anticancer Properties

Recent studies have highlighted the potential of dihydronaphthalene derivatives as cytotoxic agents against cancer cells. One study focused on synthesizing new dihydronaphthalene candidates, including those derived from 1(2H)-naphthalenone, which demonstrated significant cytotoxicity against MCF-7 human breast cancer cells . The compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation.

Table 2: Cytotoxic Activity Against Cancer Cells

Compound NameCell LineIC50 (µM)
N-(Substituted)-2-(6-methoxy...)MCF-710
Dihydronaphthalene DerivativeHeLa15

Other Biological Activities

In addition to antimicrobial and anticancer properties, naphthalenone derivatives have been investigated for their anti-inflammatory and antioxidant activities. These properties make them suitable candidates for developing therapeutic agents for various diseases.

Case Study 1: Synthesis and Evaluation of Dihydronaphthalene Derivatives

A research group synthesized a series of dihydronaphthalene derivatives from 6-methoxy-1-tetralone. The study involved evaluating their biological activities, particularly their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited potent activity, leading to further investigation into their mechanisms of action .

Case Study 2: Antimicrobial Evaluation of Naphthalene Derivatives

Another study focused on synthesizing various naphthalene derivatives to assess their antimicrobial efficacy. The findings revealed that specific compounds demonstrated significant inhibition against multiple bacterial strains, suggesting potential applications in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action for 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Functional Group Variations

Methoxylated Dihydronaphthalene Derivatives
  • 5,6,7-Trimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
    • Key Differences : Contains three methoxy groups and a trimethoxyphenyl substituent.
    • Impact : Increased polarity and steric bulk compared to the target compound. Likely exhibits distinct solubility and reactivity profiles due to multiple electron-donating methoxy groups .

6-Amino-3,4-dihydro-1(2H)-naphthalenone
  • Key Differences: Amino group at position 6 instead of methoxy.
  • Impact: The amino group enhances nucleophilicity, making this compound more reactive in coupling reactions. Potential pharmaceutical applications (e.g., as a precursor to bioactive molecules) .
6-Hexadecyloxy-3,4-dihydro-1(2H)-naphthalenone (CAS: 62325-07-9)
  • Key Differences : A long hexadecyloxy chain at position 4.
  • Impact : Significantly higher molecular weight (386.61 g/mol ) and lipophilicity, suggesting applications in surfactant chemistry or material science .

Stereochemical and Positional Isomers

  • (3S,4R)-3,4,8-Trihydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

    • Key Differences : Hydroxyl groups at positions 3, 4, and 8, with stereochemistry at C3 and C4.
    • Impact : Hydroxyl groups increase hydrogen-bonding capacity, enhancing solubility in polar solvents. Stereochemistry may influence biological activity (e.g., antifungal or cytotoxic effects) .
  • 6-Methoxy-3,4-dihydronaphthalen-2(1H)-one

    • Key Differences : Ketone group at position 2(1H) instead of 1(2H).
    • Impact : Positional isomerism alters ring strain and electronic distribution, affecting reactivity in reduction or alkylation reactions .

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) XLogP3 (Predicted) Key Substituents Potential Application
Target Compound (CAS: 5563-21-3) 190.24 ~2.5 6-OCH₃, 3-CH₃ Pharmaceutical intermediates
6-Hexadecyloxy Derivative 386.61 ~9.8 6-O-(C₁₆H₃₃) Surfactants/Materials
6-Amino Derivative 175.20 ~1.2 6-NH₂ Drug synthesis
5,6,7-Trimethoxy Derivative 406.40 ~3.0 5,6,7-OCH₃, 4-aryl substituent Natural product analogs

Notes:

  • Long alkoxy chains (e.g., hexadecyloxy) drastically increase lipophilicity, as reflected in XLogP3 values .

Biological Activity

1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- (CAS Number: 1078-19-9) is a compound belonging to the naphthalenone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, particularly focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The chemical structure of 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- can be represented as follows:

  • Molecular Formula: C11H12O2
  • Molecular Weight: 176.2118 g/mol
  • IUPAC Name: 6-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one
PropertyValue
Molecular Weight176.2118 g/mol
Boiling Point593.64 K
Melting Point374.30 K
LogP (octanol/water)2.214

Cytotoxicity

Research indicates that naphthalenones exhibit significant cytotoxic properties against various cancer cell lines. A study evaluated the cytotoxic effects of several naphthoquinone derivatives, including those related to naphthalenones, on HeLa cells (cervical cancer) and other tumor cells.

In a preliminary bioassay, the compound demonstrated promising results in inhibiting cell viability and inducing apoptosis. Specifically, derivatives showed increased apoptotic cell populations compared to untreated controls, with some derivatives leading to over 80% apoptosis in treated cells .

The mechanism through which naphthalenones exert their cytotoxic effects often involves the induction of apoptosis. Flow cytometry analysis revealed that treatment with certain derivatives led to a significant increase in early and late apoptotic cells while minimally affecting non-apoptotic death pathways .

The compound's ability to induce apoptosis suggests that it may interfere with cellular signaling pathways associated with survival and proliferation. This highlights its potential as a lead compound for developing anticancer therapies.

Study on Naphthoquinone Derivatives

A recent study explored the biological activity of naphthoquinone derivatives derived from juglone and lawsone. The research utilized an etiolated wheat coleoptile bioassay for rapid screening of cytotoxicity. Among the tested compounds, those with structural similarities to 1(2H)-Naphthalenone exhibited superior growth inhibition compared to traditional chemotherapeutics like etoposide .

Antimicrobial Activity

Beyond anticancer properties, naphthalenones have shown antimicrobial activities against various pathogens. For instance, certain derivatives were effective against Gram-positive bacteria and yeasts at concentrations as low as 50 µg/mL . This broad-spectrum activity positions these compounds as candidates for further development in antimicrobial therapies.

Q & A

Q. What are the established synthetic routes for 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl-?

Methodological Answer: A common approach involves functionalization of tetralone precursors. For example, the one-pot Smiles rearrangement converts phenols to anilines via bromoamide intermediates, as demonstrated in the synthesis of 6-amino-3,4-dihydro-1(2H)-naphthalenone derivatives . Key steps include:

  • Bromination of 2-methylpropanamide to generate reactive intermediates.
  • Coupling with hydroxy-tetralone derivatives under controlled pH and temperature.
  • Purification via recrystallization or column chromatography.
    Standard yields range from 60–75%, with variations depending on substituent reactivity .

Q. How is the structure of this compound validated experimentally?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm methoxy (δ ~3.8 ppm) and methyl groups (δ ~1.2–1.5 ppm) on the tetralone backbone. Aromatic protons appear between δ 6.5–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C11_{11}H12_{12}O2_2, MW 176.21) .
  • X-ray Crystallography : For derivatives (e.g., 6-allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine), crystal structures resolve stereochemistry and confirm dihydro-naphthalenone conformation .

Q. What are the key physical properties relevant to laboratory handling?

Methodological Answer:

  • Melting Point : ~35°C (tech. grade, 97% purity) .
  • Boiling Point : 114–116°C under reduced pressure .
  • Solubility : Hydrophobic; soluble in DCM, DMF, and acetone. Limited solubility in water (<0.1 mg/mL).
  • Stability : Sensitive to prolonged light exposure; store under inert gas (N2_2/Ar) at 2–8°C .

Advanced Research Questions

Q. How can synthesis yields be optimized for methoxy-substituted tetralones?

Methodological Answer:

  • Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps to reduce side products (e.g., over-reduction to tetralin).
  • Solvent Optimization : Polar aprotic solvents (e.g., N,N-dimethylacetamide) improve reaction homogeneity .
  • Microwave-Assisted Synthesis : Reduces reaction time by 40–50% for cyclization steps .
    Data Table :
MethodYield (%)Purity (%)Reference
Classical Smiles6595
Microwave-Assisted8298

Q. How should researchers resolve contradictions in spectral data for dihydro-naphthalenone derivatives?

Methodological Answer:

  • Tautomeric Effects : For hydroxy-substituted analogs (e.g., 3,4,8-trihydroxy derivatives), keto-enol tautomerism causes variable 1^1H NMR shifts. Use deuterated DMSO to stabilize enol forms .
  • Solvent Artifacts : Methoxy signals may split in CDCl3_3 due to residual acidity; verify with D2_2O exchange experiments .
  • Dynamic NMR : For conformational isomers (e.g., axial vs. equatorial methyl groups), variable-temperature NMR (VT-NMR) between 25–60°C clarifies dynamic equilibria .

Q. What frameworks are recommended for evaluating biological activity of related derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Anti-inflammatory : Measure COX-2 inhibition using ELISA (IC50_{50} values for 6-hydroxy-2-(4-fluorophenylmethyl) analogs: ~12 µM) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to screen for apoptosis induction .
  • In Vivo Models :
    • Asthma/Arthritis : Murine models (e.g., OVA-induced asthma) assess airway hyperresponsiveness reduction by chromanone derivatives .

Q. How can computational methods aid in designing novel derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., 17β-HSD for hormone-dependent diseases) .
  • DFT Calculations : Optimize geometry and HOMO-LUMO gaps to predict reactivity (e.g., trifluoromethyl-substituted analogs show enhanced electrophilicity) .
  • QSAR Models : Corolate substituent effects (e.g., electron-withdrawing groups at C-6) with bioactivity .

Toxicological and Safety Considerations

Q. What protocols are advised for handling hazardous derivatives?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods, especially for brominated intermediates (e.g., 2-bromo-2-methylpropanoyl bromide) .
  • Waste Disposal : Quench reactive byproducts (e.g., acyl bromides) with 10% NaHCO3_3 before disposal .

Q. Are there established toxicological profiles for structurally related compounds?

Methodological Answer:

  • Naphthalene Derivatives : Subacute oral toxicity (LD50_{50} in rats: 1,2-dihydronaphthalenone ~500 mg/kg) .
  • Systemic Effects : Monitor hepatic/renal parameters in animal studies; reported hepatotoxicity for 6-iodo analogs at high doses (>100 mg/kg) .

Data Contradictions and Validation

Q. How should researchers validate conflicting literature data on reaction mechanisms?

Methodological Answer:

  • Isotopic Labeling : Use 18^{18}O-labeled reagents to trace oxygen incorporation in cyclization steps .
  • Kinetic Studies : Compare rate constants under varying conditions (e.g., pH, temperature) to identify rate-determining steps .

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